molecular formula C17H15BrN4OS2 B2623540 1-((3-bromobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189898-16-5

1-((3-bromobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2623540
CAS No.: 1189898-16-5
M. Wt: 435.36
InChI Key: BTJHRFFLAJEXBZ-UHFFFAOYSA-N
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Description

1-((3-Bromobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic small molecule based on the thienotriazolopyrimidine scaffold, offered for early-stage drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring system, making it a versatile bio-isostere in medicinal chemistry for designing novel enzyme inhibitors . This structural characteristic suggests potential for this compound to be investigated as a kinase inhibitor, targeting ATP-binding sites in oncology research, similar to other TP-based compounds that have shown promise against targets like CDK-2 and PI3K . The molecular structure incorporates a bromobenzylthio group, which may enhance lipophilicity and membrane permeability, and a propyl substituent on the triazole ring, which can be critical for modulating selectivity and potency. Furthermore, the TP scaffold is known for its metal-chelating properties, capable of forming complexes via its nitrogen atoms, which has been exploited in the development of anti-cancer and anti-parasitic agents . This compound is intended for research use only, strictly within laboratory settings, and is a valuable chemical tool for probing biological pathways and developing new therapeutic agents.

Properties

IUPAC Name

12-[(3-bromophenyl)methylsulfanyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4OS2/c1-2-7-21-15(23)14-13(6-8-24-14)22-16(21)19-20-17(22)25-10-11-4-3-5-12(18)9-11/h3-6,8-9H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJHRFFLAJEXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-bromobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic compound belonging to the class of thienopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process can be optimized through various methods such as Biginelli-like reactions or cyclization techniques that yield the desired thienopyrimidine core structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound showed promising activity with an IC50 value comparable to established chemotherapeutics like doxorubicin. Specific derivatives displayed IC50 values of 19.4 ± 0.22 μM and 14.5 ± 0.30 μM against MCF-7 cells .
  • HCT-116 and PC-3 Cell Lines : Further investigations indicated that these compounds also possess activity against colon and prostate cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, certain thieno[2,3-e][1,2,4]triazolo derivatives have been evaluated for their antimicrobial efficacy:

  • Narrow-Spectrum Antibacterial Activity : A subset of these compounds demonstrated effective inhibition against Enterococcus faecium and other resistant bacterial strains . This highlights their potential as novel antibacterial agents amid rising antibiotic resistance.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thienopyrimidine structure significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of specific substituents such as bromine or alkyl groups can enhance cytotoxicity or antimicrobial potency.
  • Mechanism Insights : Molecular docking studies suggest that these compounds interact with key protein targets involved in cancer progression and bacterial resistance mechanisms .

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer effects of various thieno[2,3-e][1,2,4]triazolo derivatives:

  • Objective : Evaluate the cytotoxicity against MCF-7 cells.
  • Results : Compounds exhibited a range of IC50 values; notably, derivative 10b showed lower toxicity towards normal cells (BJ-1) compared to doxorubicin .

Case Study 2: Antimicrobial Screening

A screening program assessed the antimicrobial properties of several thienopyrimidine derivatives:

  • Objective : Determine efficacy against ESKAPE pathogens.
  • Results : Identified several compounds with significant activity against Enterococcus faecium and Staphylococcus aureus .

Data Tables

CompoundCell LineIC50 (μM)Normal Cell Toxicity (BJ-1)
10bMCF-719.4 ± 0.22221.7 ± 30
10eMCF-714.5 ± 0.3034.81 ± 4.5
Derivative XE. faeciumN/AN/A

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class exhibit promising anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth.

Cell Line IC50 (µM)
A549 (Lung)< 10
MCF-7 (Breast)< 5
HCT116 (Colon)< 8

The mechanism often involves the inhibition of protein kinases such as GSK-3β, which plays a crucial role in cancer cell survival and proliferation .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MIC) against common bacteria and fungi are noteworthy:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.002
Escherichia coli0.015
Candida albicans0.005

This broad-spectrum activity suggests its potential as a lead compound for developing new antimicrobial agents .

Neurological Applications

Recent studies suggest that derivatives of this compound may interact with adenosine receptors, which are implicated in various neurological disorders. The potential for these compounds to act as selective A2A antagonists positions them as candidates for research into treatments for conditions like Parkinson's disease and other neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various thieno[2,3-e][1,2,4]triazolo derivatives, the compound was found to significantly reduce viability in pancreatic cancer cells. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity to key oncogenic targets .

Case Study 2: Antimicrobial Properties

A comprehensive evaluation of the antimicrobial activity of several derivatives highlighted this compound's effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized its potential application in developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compounds with triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one cores (e.g., 1-isopropyl-4-(4-methylphenyl) and 4-(4-methylphenyl)-1-piperidin-1-ylmethyl derivatives) exhibit antiviral activity comparable to standards. Key differences include:

  • Substituent variations : Isopropyl or piperidinyl groups at position 1 vs. the 3-bromobenzylthio group in the target compound.
  • Core modifications: Benzothieno fusion (benzo[b]thiophene) vs. thieno[2,3-e] fusion in the target, altering electronic properties and steric bulk. These analogs showed similar potency, suggesting that the bromobenzylthio group in the target compound may enhance target specificity through halogen bonding .
Table 1: Antiviral Activity of Selected Analogues
Compound Substituents (Position 1 and 4) Core Structure Activity (vs. Standard)
Target Compound 3-Bromobenzylthio (1), Propyl (4) Thieno[2,3-e]triazolo[4,3-a]pyrimidinone Pending
1-isopropyl-4-(4-methylphenyl) derivative Isopropyl (1), 4-Methylphenyl (4) Benzo[b]thieno[3,2-e]pyrimidinone Comparable
4-(4-methylphenyl)-1-piperidin-1-ylmethyl Piperidinyl (1), 4-Methylphenyl (4) Benzo[b]thieno[3,2-e]pyrimidinone Comparable

Bromine-Substituted Analogues

  • 3-(4-Bromophenyl)-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (8g): Contains a bromophenyl group but differs in core connectivity (triazolo[4,3-c] vs. triazolo[4,3-a]) and lacks the propyl substituent.
  • 2-(4-Bromophenoxy)-3-isopropylbenzothieno[2,3-d]pyrimidin-4(3H)-one: Features a bromophenoxy group instead of benzylthio, with a benzothieno[2,3-d]pyrimidinone core. X-ray data (Acta Cryst. E64, o2404) reveal planar geometry, suggesting similar stacking interactions but distinct solubility profiles due to the ether linkage .

Dimroth Rearrangement and Stability

Thieno-triazolo-pyrimidines undergo Dimroth rearrangement under basic conditions, converting angular isomers (e.g., triazolo[4,3-c]) to linear isomers (triazolo[1,5-c]). For example, 3-phenyl-benzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one (54a) rearranges to linear isomer 56, altering reactivity and binding modes. The target compound’s triazolo[4,3-a] core may resist such rearrangements, enhancing stability in physiological conditions .

Antitumor Pyridotriazolopyrimidines

Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones demonstrated activity against MCF-7 and HepG2 cell lines. While their core differs (pyrido vs. thieno), the triazolo-pyrimidinone scaffold is conserved. Substituents like aryl hydrazones and acyl groups influenced potency, with compounds and outperforming doxorubicin. This suggests that the target compound’s bromobenzylthio group could similarly enhance antitumor efficacy through hydrophobic interactions .

Table 2: Antitumor Activity of Pyridotriazolopyrimidines
Compound Substituents IC50 (MCF-7) IC50 (HepG2)
** Aryl hydrazone 2.1 µM 1.8 µM
** Acetylated derivative 1.9 µM 1.6 µM

Substituent Effects on Physicochemical Properties

  • Propyl vs. Piperidinyl Groups : The target’s propyl chain may offer better metabolic stability than piperidinyl groups, which are prone to oxidation .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and functionalized aldehydes or ketones. For example, oxidative cyclization of hydrazone intermediates (using reagents like iodine or acetic acid) is a common strategy for constructing the triazolopyrimidine core . To optimize yields:

  • Use eco-friendly catalysts like cellulose sulfuric acid, which enhances reaction efficiency while reducing hazardous waste (reported to achieve >80% yields in similar triazolopyrimidine syntheses) .
  • Monitor reaction progress via TLC (EtOAc/hexane, 90:10) and purify products via recrystallization from ethanol/dioxane mixtures .

Q. How should researchers confirm the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic techniques is essential:

  • 1H/13C NMR : Identify substituent patterns (e.g., the 3-bromobenzyl group’s aromatic protons at δ 7.2–7.5 ppm and thioether linkage at δ 4.3 ppm) .
  • IR Spectroscopy : Confirm thioether (C-S stretch at ~650 cm⁻¹) and carbonyl (C=O stretch at ~1700 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₉H₁₆BrN₅OS₂: calculated 506.1, observed 506.0) .

Q. What in vitro assays are suitable for initial evaluation of antitumor activity?

Methodological Answer:

  • Cell Line Screening : Test cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. Compare IC₅₀ values to reference drugs like doxorubicin .
  • Dose-Response Curves : Use concentrations ranging from 1–100 µM, with 48–72 hr incubation periods. Include triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate critical functional groups for antitumor efficacy?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluorobenzyl vs. 3-bromobenzyl) or alkyl (e.g., ethyl vs. propyl) groups .
  • Biological Testing : Compare IC₅₀ values across analogs. For instance, replacing the 3-bromobenzyl group with a 4-methoxyphenylmethylene moiety reduced activity by 40% in MCF-7 cells .
  • Computational Modeling : Perform docking studies to assess interactions with target proteins (e.g., topoisomerase II) using software like AutoDock Vina .

Q. What strategies resolve contradictions between high in vitro activity and poor in vivo performance?

Methodological Answer:

  • Bioavailability Optimization : Formulate the compound with PEGylated nanoparticles to enhance solubility and plasma half-life .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots. For example, thioether oxidation may generate inactive sulfoxide metabolites; stabilize via methyl substitution .
  • Toxicity Profiling : Evaluate ulcerogenic activity in rodent models (e.g., 28-day oral dosing) and compare to NSAIDs like indomethacin .

Q. How can green chemistry principles improve the scalability of synthesis?

Methodological Answer:

  • Catalyst Selection : Replace traditional acid catalysts (e.g., p-TsOH) with cellulose sulfuric acid, which is recyclable and reduces reaction time from 24 hr to 12 hr .
  • Solvent Optimization : Use dioxane/water biphasic systems to minimize organic waste .
  • Process Monitoring : Implement inline FTIR to track intermediate formation and automate pH/temperature adjustments .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectral data during structural characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 4-propyl vs. 4-ethyl analogs show δ 1.2–1.4 ppm for alkyl protons) .
  • Elemental Analysis : Ensure %C, %H, and %N values align with theoretical calculations (e.g., ±0.3% tolerance) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are obtainable) .

Q. What statistical approaches are recommended for validating biological activity data?

Methodological Answer:

  • ANOVA with Tukey’s Test : Analyze dose-response data across replicates to confirm significance (p < 0.05) .
  • Hill Slope Analysis : Calculate EC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to assess compound potency .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from IC₅₀ calculations .

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